molecular formula C18H11NO3 B12896978 (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one

(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12896978
M. Wt: 289.3 g/mol
InChI Key: WRCDZJRCPKFZSD-RVDMUPIBSA-N
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Description

(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzofuran ring and an oxazolone ring connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of benzofuran-2-carbaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has potential applications as a fluorescent probe due to its conjugated system, which can exhibit interesting photophysical properties. It may also serve as a ligand in the study of enzyme interactions.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Benzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but with a benzylidene group instead of a benzofuran ring.

    (E)-4-(Furylmethylene)-2-phenyloxazol-5(4H)-one: Contains a furan ring instead of a benzofuran ring.

    (E)-4-(Thiophen-2-ylmethylene)-2-phenyloxazol-5(4H)-one: Features a thiophene ring in place of the benzofuran ring.

Uniqueness

(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

(4E)-4-(1-benzofuran-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H11NO3/c20-18-15(19-17(22-18)12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-16(13)21-14/h1-11H/b15-11+

InChI Key

WRCDZJRCPKFZSD-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4O3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4O3)C(=O)O2

Origin of Product

United States

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